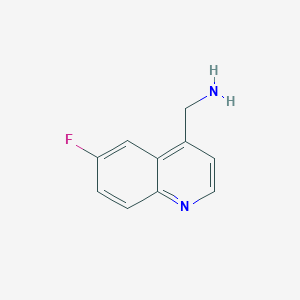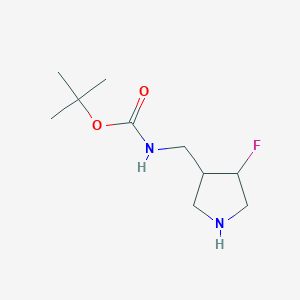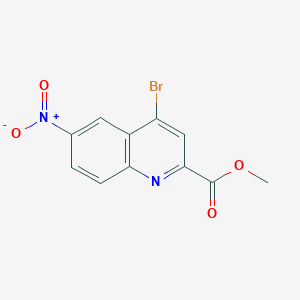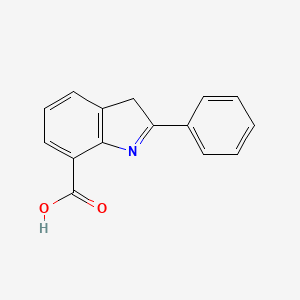![molecular formula C9H7NO B12960203 5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
5-Vinylfuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Vinylfuro[2,3-b]pyridine is a bicyclic aromatic compound with the chemical formula C8H7N. It consists of a pyridine ring fused to a furan ring, with a vinyl group (CH=CH2) attached to the pyridine ring. This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:
-
Heterocyclization Reaction:
- One common synthetic route involves the heterocyclization of a suitable precursor. For example, 5-bromofuro[2,3-b]pyridine can be treated with a strong base (such as potassium tert-butoxide) to form the desired compound.
- The reaction proceeds via an intramolecular cyclization, resulting in the formation of the fused pyridine-furan ring system.
-
Palladium-Catalyzed Cross-Coupling:
- Another approach is the palladium-catalyzed cross-coupling of a vinyl bromide or vinyl chloride with a pyridine derivative.
- This method allows for the direct introduction of the vinyl group onto the pyridine ring.
Industrial Production Methods:
Currently, there are no large-scale industrial production methods specifically dedicated to 5-vinylfuro[2,3-b]pyridine. research and development in this area continue to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
5-Vinylfuro[2,3-b]pyridine can undergo various chemical reactions:
Electrophilic Aromatic Substitution (EAS): The pyridine ring is susceptible to EAS reactions, such as nitration, halogenation, and sulfonation.
Reduction: The vinyl group can be selectively reduced to form the corresponding saturated compound.
Alkylation and Acylation: The nitrogen atom in the pyridine ring can be alkylated or acylated using appropriate reagents.
Major products:
- Reduction of the vinyl group yields 5-ethylfuro[2,3-b]pyridine.
- Nitration of the pyridine ring produces the corresponding nitro derivative.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, aiming to develop novel drugs targeting specific receptors.
Materials Science: Its unique structure makes it interesting for designing functional materials.
Organic Synthesis: It serves as a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action for 5-vinylfuro[2,3-b]pyridine remains an active area of investigation. It likely interacts with specific biological targets, affecting cellular processes.
Comparison with Similar Compounds
While 5-vinylfuro[2,3-b]pyridine is relatively rare, we can compare it to similar compounds:
5-Bromofuro[2,3-b]pyridine: A close structural analogue with a bromine atom instead of the vinyl group .
1H-Pyrrolo[2,3-b]pyridine derivatives: Some of these compounds exhibit potent activities against FGFR1, 2, and 3 .
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5-ethenylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-7-5-8-3-4-11-9(8)10-6-7/h2-6H,1H2 |
InChI Key |
DXVNCZGUEBUVOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C2C(=C1)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)










